molecular formula C16H22N2O2 B1292703 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate CAS No. 1135424-15-5

3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate

Cat. No. B1292703
CAS RN: 1135424-15-5
M. Wt: 274.36 g/mol
InChI Key: WYEVVQJLTXBMPM-UHFFFAOYSA-N
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Description

3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate, also known as DEA-I4A, is an indole derivative that has been used in a variety of scientific research applications. It is a synthetic compound that is structurally similar to the neurotransmitter serotonin and has been studied for its potential therapeutic applications. It has been studied for its effects on the central nervous system, as well as its potential as an antidepressant, anxiolytic, and anti-inflammatory agent.

Scientific Research Applications

  • Synthesis and Characterization of Novel Compounds : Many studies focus on the synthesis and characterization of new compounds derived from indole structures, which include 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate. For instance, Prasad (2017) reported on the synthesis and antimicrobial activity of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide, highlighting the potential for these compounds in antimicrobial applications (Prasad, 2017).

  • Antimicrobial and Antifungal Activity : Research has also explored the antimicrobial and antifungal properties of indole derivatives. Singh and Vedi (2014) investigated triazolylindole derivatives for antifungal activity, emphasizing the potential of these compounds in developing new antifungal agents (Singh & Vedi, 2014).

  • Antiallergic Agents : Indole derivatives have been examined for their potential as antiallergic agents. Menciu et al. (1999) synthesized new N-(pyridin-4-yl)-(indol-3-yl)alkylamides and evaluated them as antiallergic compounds, with some derivatives showing significant potency (Menciu et al., 1999).

  • Biological Evaluation and Antimicrobial Screening : The biological activity of novel indole-based compounds is a key area of research. Muralikrishna et al. (2014) conducted a study on the synthesis, characterization, and biological evaluation of indole-based acetohydrazide, focusing on its antimicrobial properties (Muralikrishna et al., 2014).

  • Chemical Reactions and Mechanisms : Investigations into the chemical reactions and mechanisms involving indole derivatives are also significant. Koz’minykh et al. (2006) studied the regioselective addition of aromatic amines to indole-derived compounds, providing insights into the chemical properties and reactivity of these molecules (Koz’minykh et al., 2006).

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various biological targets

Mode of Action

The mode of action of 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate is currently unknown due to the lack of specific studies on this compound. Compounds with similar structures have been reported to interact with their targets, leading to various biochemical changes . More research is required to elucidate the specific interactions and resulting changes caused by this compound.

Biochemical Pathways

Indole derivatives have been reported to have diverse biological and clinical applications, suggesting that they may affect multiple biochemical pathways

Pharmacokinetics

The molecular weight of the compound is 216.3220 , which may influence its bioavailability and pharmacokinetic properties

Result of Action

Similar compounds have been reported to have various biological effects . More research is needed to understand the specific effects of this compound.

properties

IUPAC Name

[3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-4-18(5-2)10-9-13-11-17-14-7-6-8-15(16(13)14)20-12(3)19/h6-8,11,17H,4-5,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEVVQJLTXBMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=CNC2=C1C(=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647359
Record name 3-[2-(Diethylamino)ethyl]-1H-indol-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate

CAS RN

1135424-15-5
Record name 1H-Indol-4-ol, 3-[2-(diethylamino)ethyl]-, 4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135424-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetoxy-DET
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1135424155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-(Diethylamino)ethyl]-1H-indol-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ACETOXY-N,N-DIETHYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43U8799479
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key findings of the research paper regarding 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate?

A1: The research paper "Cardiotoxic effects of [3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate and 3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol: Short title: QT prolongation by 4-acetoxy-DET and 4-hydroxy-MET" [] investigates the cardiotoxic potential of 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate. While the abstract doesn't provide specific results, the title clearly indicates that the compound causes QT prolongation. QT prolongation is a serious cardiac effect that can lead to life-threatening arrhythmias. This finding suggests that 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate may pose significant cardiovascular risks.

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